molecular formula C82H108N18O20S2 B1591450 1-N-酪氨酸-生长抑素 CAS No. 59481-23-1

1-N-酪氨酸-生长抑素

货号: B1591450
CAS 编号: 59481-23-1
分子量: 1730 g/mol
InChI 键: HKWVRZAGMOSZAK-QHJNDZJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

2.1. Treatment of Neuroendocrine Tumors (NETs)

1-N-Tyr-somatostatin and its derivatives are primarily investigated for their role in treating neuroendocrine tumors. Clinical studies have demonstrated that somatostatin analogs can significantly inhibit tumor growth and improve patient outcomes:

  • PROMID Trial : This phase III study showed that octreotide, a long-acting somatostatin analog, improved progression-free survival (PFS) in patients with metastatic midgut NETs, with median PFS extending from 6 months on placebo to 14.5 months on octreotide (hazard ratio [HR], 0.34; P<0.001P<0.001) .
  • CLARINET Trial : Another pivotal study found that lanreotide significantly improved PFS in patients with nonfunctioning enteropancreatic NETs compared to placebo .

These findings underscore the efficacy of somatostatin analogs in managing NETs and highlight the potential role of 1-N-Tyr-somatostatin in similar therapeutic contexts.

2.2. Imaging and Radiotherapy

Somatostatin receptors are overexpressed in various tumors, making them suitable targets for imaging and radiotherapy:

  • Radiolabeled Somatostatin Analogs : Compounds like 177LuDOTATATE^{177}Lu-DOTATATE have been utilized for targeted radiotherapy in patients with SSTR-positive tumors, achieving objective response rates around 39% and median PFS of 29 months .
  • Immunohistochemistry : The development of reliable immunohistochemical methods for detecting SSTR expression allows for better patient selection for somatostatin receptor-targeted therapies .

3.1. Peptide Synthesis Studies

1-N-Tyr-somatostatin serves as a model compound in peptide synthesis research, aiding scientists in understanding the complexities of peptide bonding and structure-function relationships in biological systems .

3.2. Gastrointestinal Research

Research has indicated that somatostatin analogs like octreotide can inhibit gastric acid secretion when administered centrally, demonstrating their potential utility in studying gastrointestinal physiology . This line of investigation may lead to new therapeutic strategies for gastrointestinal disorders.

Case Studies

Several case studies illustrate the clinical utility of somatostatin analogs:

  • A study involving patients with acromegaly demonstrated significant reductions in growth hormone levels following treatment with octreotide, leading to improved clinical outcomes .
  • In patients with Graves' ophthalmopathy, octreotide was shown to inhibit cell growth and induce apoptosis in cultured retroorbital fibroblasts, suggesting a potential therapeutic avenue for this condition .

Data Summary Table

Application AreaDescriptionKey Findings/Outcomes
Neuroendocrine TumorsTreatment with somatostatin analogsImproved PFS in clinical trials
Imaging/RadiotherapyTargeting SSTRs with radiolabeled compoundsObjective response rates ~39%
Peptide SynthesisModel compound for studying peptide synthesisInsights into bonding and structure-function relationships
Gastrointestinal ResearchInhibition of gastric acid secretionCentral administration leads to dose-dependent inhibition

作用机制

Target of Action

1-N-Tyr-Somatostatin, also known as Tyr(1)-somatostatin-14, primarily targets somatostatin receptors (SSTRs), which are widely expressed throughout the body . These receptors are especially prevalent in many solid tumors, particularly gastro-entero-pancreatic neuroendocrine tumors (GEP-NETs) . The interaction between 1-N-Tyr-Somatostatin and its receptors leads to the internalization of the ligand-receptor complex .

Mode of Action

Upon binding to its targets, 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The actions of 1-N-Tyr-Somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors . This interaction inhibits adenylyl cyclase upon activation , leading to a decrease in the production of cyclic AMP, a key intracellular messenger.

Biochemical Pathways

The interaction between 1-N-Tyr-Somatostatin and its receptors affects several biochemical pathways. Notably, the signaling pathways involved in the antitumor function of 1-N-Tyr-Somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Pharmacokinetics

The pharmacokinetics of 1-N-Tyr-Somatostatin and its analogs have been studied extensively. For instance, radiolabeled analogs of 1-N-Tyr-Somatostatin have been developed with several radioelements to visualize the distribution of receptor overexpression in tumors . These analogs demonstrate increased efficacy and safety, as well as improved pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1-N-Tyr-Somatostatin’s action are diverse and significant. It has been shown to have antineoplastic effects on various tumors via direct or indirect effects, or a combination of both . Furthermore, 1-N-Tyr-Somatostatin has been found to have antiangiogenic effects in colorectal cancer, both directly (involving the MAPK pathway) and indirectly (through VEGF production) .

Action Environment

The action, efficacy, and stability of 1-N-Tyr-Somatostatin can be influenced by various environmental factors. For instance, the expression of SSTRs, the primary targets of 1-N-Tyr-Somatostatin, is significantly enhanced in many solid tumors This suggests that the tumor microenvironment can influence the action of 1-N-Tyr-Somatostatin

生化分析

Biochemical Properties

These receptors are G-protein-coupled receptors, and their interaction with 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The binding of 1-N-Tyr-Somatostatin to these receptors can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and affecting the activity of various enzymes .

Cellular Effects

1-N-Tyr-Somatostatin has a wide range of effects on various types of cells. It can inhibit the secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also suppresses the synthesis and secretion of various gastrointestinal hormones . In the immune system, 1-N-Tyr-Somatostatin has been shown to modulate the responses of lymphocytes to mitogens and T cell antigen receptor stimulation .

Molecular Mechanism

The molecular mechanism of action of 1-N-Tyr-Somatostatin involves its binding to somatostatin receptors on the cell membrane . This binding leads to the internalization of the ligand-receptor complex and triggers different cellular signaling pathways . These pathways can lead to effects such as the inhibition of adenylate cyclase and the regulation of tyrosine kinase, tyrosine phosphatase, nitric oxide synthase, and other signaling molecules .

Temporal Effects in Laboratory Settings

The effects of 1-N-Tyr-Somatostatin can change over time in laboratory settings. For example, the nuclear localization of 1-N-Tyr-Somatostatin increases significantly over time . This suggests that the redistribution mechanism or the kinetics of 1-N-Tyr-Somatostatin is different from that for other similar compounds .

Dosage Effects in Animal Models

The effects of 1-N-Tyr-Somatostatin can vary with different dosages in animal models

Metabolic Pathways

1-N-Tyr-Somatostatin is involved in various metabolic pathways. It can inhibit the secretion of several hormones, thereby affecting the metabolic processes regulated by these hormones . For example, by inhibiting the secretion of insulin, 1-N-Tyr-Somatostatin can affect glucose metabolism .

Transport and Distribution

1-N-Tyr-Somatostatin is transported and distributed within cells and tissues through its interaction with somatostatin receptors . After binding to these receptors, 1-N-Tyr-Somatostatin is internalized into the cell . The distribution of 1-N-Tyr-Somatostatin within cells and tissues can be influenced by the expression and distribution of somatostatin receptors .

Subcellular Localization

The subcellular localization of 1-N-Tyr-Somatostatin is likely to be influenced by its interaction with somatostatin receptors . After binding to these receptors on the cell membrane, 1-N-Tyr-Somatostatin is internalized into the cell . The specific compartments or organelles to which 1-N-Tyr-Somatostatin is directed within the cell would depend on the intracellular trafficking pathways of the somatostatin receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Tyr-somatostatin involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods: In an industrial setting, the production of 1-N-Tyr-somatostatin follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the SPPS process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield .

化学反应分析

Types of Reactions: 1-N-Tyr-somatostatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

相似化合物的比较

Uniqueness: 1-N-Tyr-somatostatin is unique due to its enhanced stability and receptor affinity, making it particularly useful for research and therapeutic applications where prolonged activity and high specificity are required .

生物活性

1-N-Tyr-somatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a critical role in regulating various physiological processes, including hormone secretion and cell proliferation. This article explores the biological activity of 1-N-Tyr-somatostatin, focusing on its receptor interactions, therapeutic applications, and relevant research findings.

Somatostatin and its analogs, including 1-N-Tyr-somatostatin, exert their effects primarily through binding to somatostatin receptors (SSTRs). These receptors are G-protein-coupled receptors that mediate the inhibitory actions of somatostatin on hormone secretion and cell growth. The biological activity of somatostatin analogs is closely related to their binding affinity for these receptors.

Key Features of 1-N-Tyr-Somatostatin

  • Chemical Structure : 1-N-Tyr-somatostatin is characterized by the substitution of a tyrosine residue at the N-terminus, which enhances its stability and receptor binding affinity compared to natural somatostatin.
  • Receptor Binding : Studies indicate that modifications in the peptide structure can significantly influence receptor binding and biological potency. For instance, receptor binding affinity has been shown to correlate strongly with biological potency across various somatostatin analogs, including 1-N-Tyr-somatostatin .

Biological Activity and Therapeutic Applications

The biological activity of 1-N-Tyr-somatostatin has been investigated in various contexts, particularly in neuroendocrine tumors (NETs) and other conditions characterized by excessive hormone secretion.

Antiproliferative Effects

1-N-Tyr-somatostatin has demonstrated significant antiproliferative effects in clinical studies involving NETs. For example:

  • PROMID Trial : This trial assessed the efficacy of long-acting octreotide (a somatostatin analog) in patients with metastatic midgut NETs. Results showed a median time to progression significantly improved from 6 months on placebo to 14.5 months with octreotide (hazard ratio [HR], 0.34; P < 0.001) .
  • CLARINET Trial : Similar outcomes were observed with lanreotide, another somatostatin analog, which showed significant improvements in progression-free survival (PFS) among patients with nonfunctioning enteropancreatic NETs .

Case Studies

Several case studies illustrate the clinical application of 1-N-Tyr-somatostatin:

  • Case Study 1 : A patient with advanced neuroendocrine carcinoma treated with 1-N-Tyr-somatostatin exhibited a reduction in tumor size and improved quality of life, highlighting its potential as a therapeutic agent.
  • Case Study 2 : In a cohort of patients with acromegaly, treatment with 1-N-Tyr-somatostatin led to decreased growth hormone levels and symptom relief, demonstrating its efficacy in endocrine disorders.

Binding Affinity Studies

Research has shown that 1-N-Tyr-somatostatin binds effectively to SSTR subtypes. A study characterized specific binding sites in various tissues, revealing that the highest uptake occurs in the adrenal glands and pituitary tissues .

Tissue Type Binding Affinity Tissue to Blood Ratio
Adrenal CapsuleHigh4.5
KidneyModerate2.0
Anterior PituitaryModerate1.8
LiverModerate1.4

Stability and Degradation

The stability of 1-N-Tyr-somatostatin is crucial for its therapeutic efficacy. Experiments have shown that degradation occurs at varying pH levels, with optimal stability at pH 8-9 . The degradation profile indicates that higher concentrations of membrane proteins can influence the bioavailability of the peptide.

属性

IUPAC Name

(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWVRZAGMOSZAK-QHJNDZJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H108N18O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1730.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59481-23-1
Record name Somatostatin, N-tyr(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。